molecular formula C14H20N2O4 B3088105 3-{[(Tert-butoxy)carbonyl][(pyridin-4-yl)methyl]amino}propanoic acid CAS No. 1181717-80-5

3-{[(Tert-butoxy)carbonyl][(pyridin-4-yl)methyl]amino}propanoic acid

Cat. No.: B3088105
CAS No.: 1181717-80-5
M. Wt: 280.32
InChI Key: BAGZXWSZMPUTIQ-UHFFFAOYSA-N
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Description

3-{[(Tert-butoxy)carbonyl][(pyridin-4-yl)methyl]amino}propanoic acid is a Boc (tert-butoxycarbonyl)-protected amino acid derivative featuring a pyridin-4-ylmethyl substituent on the nitrogen atom and a propanoic acid backbone. The Boc group serves as a protective moiety for the amine, a critical strategy in peptide synthesis to prevent unwanted side reactions . The pyridine ring introduces aromaticity and basicity, which can influence solubility, reactivity, and intermolecular interactions, making this compound valuable in medicinal chemistry for drug design and as a building block in heterocyclic synthesis . Its molecular formula is C15H21N2O4, with a molecular weight of 293.34 g/mol (calculated from structural data in ).

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl-(pyridin-4-ylmethyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16(9-6-12(17)18)10-11-4-7-15-8-5-11/h4-5,7-8H,6,9-10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAGZXWSZMPUTIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCC(=O)O)CC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Tert-butoxy)carbonyl][(pyridin-4-yl)methyl]amino}propanoic acid typically involves the protection of an amine group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The pyridin-4-ylmethyl group can be introduced through a nucleophilic substitution reaction, where the pyridine ring acts as a nucleophile.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow microreactor systems, which allow for precise control of reaction conditions and efficient production of the desired product . These systems can facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds.

Chemical Reactions Analysis

Types of Reactions

3-{[(Tert-butoxy)carbonyl][(pyridin-4-yl)methyl]amino}propanoic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly involving the pyridin-4-ylmethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-{[(Tert-butoxy)carbonyl][(pyridin-4-yl)methyl]amino}propanoic acid involves its interaction with specific molecular targets and pathways. The Boc group serves as a protecting group for amines, allowing for selective reactions at other functional sites. The pyridin-4-ylmethyl group can participate in coordination chemistry, forming complexes with metal ions and influencing the reactivity of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the Boc-protected amino acid core but differ in the substituent attached to the nitrogen atom. Below is a detailed comparison of key derivatives:

Table 1: Structural and Functional Comparison of Boc-Protected Amino Acid Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
3-{[(Tert-butoxy)carbonyl][(pyridin-4-yl)methyl]amino}propanoic acid Pyridin-4-ylmethyl C15H21N2O4 293.34 Basic pyridine enhances solubility; potential use in kinase inhibitor synthesis.
3-{(tert-butoxy)carbonylamino}propanoic acid 2-Phenylethyl C17H24N2O4 320.38 Hydrophobic phenyl group improves membrane permeability; used in CNS-targeting peptides.
3-{[(tert-butoxy)carbonyl][(2-chlorophenyl)methyl]amino}propanoic acid 2-Chlorophenylmethyl C15H20ClN2O4 313.77 Chlorine increases lipophilicity and electron-withdrawing effects; antiviral applications.
2-[(tert-butoxycarbonyl)amino]-3-(1,3-thiazol-4-yl)propanoic acid Thiazol-4-yl C11H15N2O4S 287.31 Thiazole’s sulfur enables metal coordination; used in metalloenzyme inhibitor design.
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid Tetrahydropyran-4-yl C13H22N2O5 286.32 Ether oxygen enhances hydrogen bonding; stabilizes protein-ligand interactions.
3-{[(tert-butoxy)carbonyl][(4-methoxyphenyl)methyl]amino}propanoic acid 4-Methoxyphenylmethyl C16H22N2O5 322.36 Methoxy group improves solubility and metabolic stability.

Key Structural and Functional Insights

Electronic and Steric Effects :

  • The pyridin-4-ylmethyl group in the target compound provides a planar, electron-rich aromatic system, facilitating π-π stacking in biological targets . In contrast, the thiazol-4-yl derivative () introduces a heterocycle with sulfur, enabling unique binding interactions in enzyme active sites .
  • The 2-chlorophenylmethyl analog () exhibits increased lipophilicity (ClogP ~2.5) compared to the pyridine variant (ClogP ~1.2), enhancing blood-brain barrier penetration .

Solubility and Pharmacokinetics :

  • Substituents like tetrahydropyran-4-yl () and 4-methoxyphenylmethyl () improve aqueous solubility due to hydrogen-bonding capabilities, critical for oral bioavailability .
  • The 2-phenylethyl group () prioritizes lipophilicity, favoring interactions with hydrophobic protein pockets .

Stereochemical Considerations: The (2R)-2-[(tert-butoxycarbonyl)amino]-3-(pyridin-4-yl)propanoic acid () highlights the role of chirality in biological activity. The R-configuration may align better with chiral enzyme binding sites compared to the S-isomer .

Synthetic Utility :

  • Boc-protected derivatives are widely used in solid-phase peptide synthesis (SPPS). For example, the thiazole variant () is coupled using DCC/DMAP (), a standard method for carboxylic acid activation .

Biological Activity

3-{[(Tert-butoxy)carbonyl][(pyridin-4-yl)methyl]amino}propanoic acid, commonly referred to as Boc-Pyridinyl-Amino Acid, is a compound characterized by its unique structure that includes a tert-butoxycarbonyl (Boc) protecting group, a pyridin-4-ylmethyl group, and a propanoic acid moiety. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

  • IUPAC Name : 3-[(2-methylpropan-2-yl)oxycarbonyl-(pyridin-4-ylmethyl)amino]propanoic acid
  • Molecular Formula : C14H20N2O4
  • Molecular Weight : 280.32 g/mol
  • CAS Number : 1181717-80-5

The biological activity of 3-{[(Tert-butoxy)carbonyl][(pyridin-4-yl)methyl]amino}propanoic acid is largely attributed to its interactions with various biochemical targets. Similar compounds have been shown to affect:

  • Amino Acid Derivatives : Modulating pathways involving amino acids.
  • G Protein-Coupled Receptors (GPCRs) : Engaging with receptors such as the hydroxycarboxylic acid receptor (HCA) and free fatty acid receptors (FFA).
  • Enzymatic Pathways : Potential inhibition of fatty acid synthase (FASN) and other metabolic enzymes.

In Vitro Studies

Research indicates that compounds similar to 3-{[(Tert-butoxy)carbonyl][(pyridin-4-yl)methyl]amino}propanoic acid exhibit various biological activities:

  • Anticancer Properties :
    • Inhibition of mitotic kinesins, particularly HSET (KIFC1), which is crucial for centrosome clustering in cancer cells. This inhibition leads to multipolar spindle formation, causing cell death in centrosome-amplified cancer cells .
  • Metabolic Effects :
    • Amino acids and their derivatives can influence anabolic hormone secretion, enhance exercise performance, and mitigate muscle damage post-exercise .

Case Study 1: HSET Inhibition

In a study focusing on the inhibition of HSET, compounds structurally related to 3-{[(Tert-butoxy)carbonyl][(pyridin-4-yl)methyl]amino}propanoic acid demonstrated micromolar to nanomolar potency against HSET. The study employed high-throughput screening methods to identify effective inhibitors, leading to the discovery of compounds that induce multipolarity in cancer cells without affecting non-cancerous cells .

Case Study 2: Ergogenic Effects

Another research highlighted the ergogenic potential of amino acid derivatives, suggesting that they could enhance physical performance by modulating metabolic pathways during stress-related tasks . This underscores the importance of understanding how structural modifications impact biological efficacy.

Comparative Analysis

To better understand the unique properties of 3-{[(Tert-butoxy)carbonyl][(pyridin-4-yl)methyl]amino}propanoic acid, a comparison with similar compounds is useful:

Compound NameStructureBiological Activity
Boc-AlaBoc-AlaAmino acid derivative with general metabolic effects
Boc-PheBoc-PheKnown for its role in peptide synthesis and potential anticancer properties
Boc-GlyBoc-GlyCommonly used in peptide synthesis; less bioactive than Boc-Pyridinyl-Amino Acid

Unique Features

The combination of the Boc protecting group with the pyridin-4-ylmethyl moiety provides enhanced stability and reactivity, making it a versatile compound for both synthetic applications and biological investigations.

Q & A

Q. What are the key synthetic steps for preparing 3-{[(Tert-butoxy)carbonyl][(pyridin-4-yl)methyl]amino}propanoic acid?

Answer: The synthesis typically involves three stages:

Protection of the amine group : The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) in anhydrous conditions (e.g., THF or DCM) with a base like DMAP or TEA .

Coupling the pyridinylmethyl group : The protected amine reacts with 4-(bromomethyl)pyridine via nucleophilic substitution or Mitsunobu reaction (using DIAD/TPP) to attach the pyridine moiety .

Deprotection and purification : The Boc group is removed with trifluoroacetic acid (TFA) in DCM, followed by neutralization and purification via column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization .

Q. How is the tert-butoxycarbonyl (Boc) group characterized and removed during synthesis?

Answer:

  • Characterization : The Boc group is identified via 1^1H NMR (singlet at ~1.4 ppm for tert-butyl protons) and IR (C=O stretch at ~1680–1720 cm⁻¹) .
  • Deprotection : Acidic cleavage with TFA (20–50% in DCM, 1–2 hours) is standard. Neutralization with NaHCO₃ or extraction with aqueous base ensures complete removal .

Q. What spectroscopic methods are used to confirm the compound’s structure?

Answer:

  • NMR : 1^1H and 13^{13}C NMR verify the Boc group, pyridine aromatic protons (δ 7.2–8.5 ppm), and propanoic acid backbone (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₄H₂₁N₂O₄) .
  • HPLC : Purity (>95%) is assessed using a C18 column with UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling the pyridinylmethyl group to the propanoic acid backbone?

Answer:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require inert atmospheres to prevent side reactions .
  • Temperature control : Reactions at 0–25°C minimize decomposition; microwave-assisted synthesis can reduce time .
  • Catalyst screening : Pd-based catalysts (e.g., Pd/C) or phase-transfer agents improve yields in heterogeneous systems .
  • Yield analysis : Compare TLC or LC-MS data across conditions to identify optimal parameters .

Q. What are common impurities in the final product, and how are they resolved?

Answer:

  • Byproducts : Unreacted Boc-protected intermediates or hydrolyzed pyridine derivatives.
  • Resolution methods :
    • Chromatography : Reverse-phase HPLC (acetonitrile/water + 0.1% TFA) separates polar impurities .
    • Recrystallization : Ethanol/water mixtures (7:3 v/v) selectively crystallize the product .
    • Ion-exchange resins : Remove residual acids/bases post-deprotection .

Q. How does the compound’s stability under varying pH conditions impact storage and experimental design?

Answer:

  • Stability profile :
    • Acidic conditions (pH <3) : Rapid Boc cleavage occurs, limiting shelf life .
    • Neutral/basic conditions (pH 7–9) : Stable for >6 months at -20°C in anhydrous DMSO .
  • Storage recommendations : Aliquot in airtight vials under nitrogen; avoid repeated freeze-thaw cycles .

Data Contradiction Analysis

Q. Discrepancies in reported yields for Boc deprotection: How to troubleshoot?

Answer:

  • Potential causes :
    • Incomplete neutralization : Residual TFA can protonate the amine, reducing solubility .
    • Side reactions : Oxidative degradation of the pyridine ring under prolonged acidic exposure .
  • Solutions :
    • Monitor reaction progress via LC-MS .
    • Use scavengers (e.g., triisopropylsilane) during deprotection to suppress side reactions .

Methodological Tables

Q. Table 1: Solubility of 3-{[(Tert-butoxy)carbonyl][(pyridin-4-yl)methyl]amino}propanoic Acid

SolventSolubility (mg/mL)ConditionsReference
DMSO2525°C, anhydrous
Methanol1025°C, stirred
Water<1pH 7.0

Q. Table 2: Common Analytical Parameters for HPLC Characterization

ColumnMobile PhaseFlow RateRetention Time (min)Purity Threshold
C18 (5 µm)60:40 ACN/H₂O + 0.1% TFA1.0 mL/min8.2>95%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-{[(Tert-butoxy)carbonyl][(pyridin-4-yl)methyl]amino}propanoic acid
Reactant of Route 2
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3-{[(Tert-butoxy)carbonyl][(pyridin-4-yl)methyl]amino}propanoic acid

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